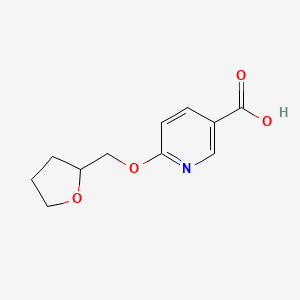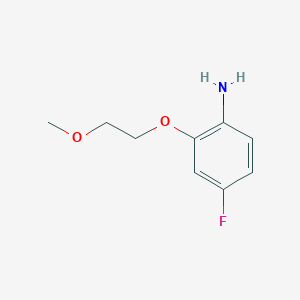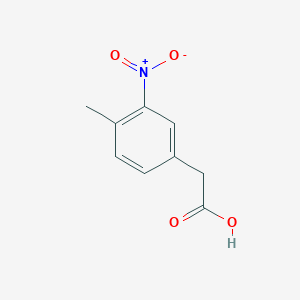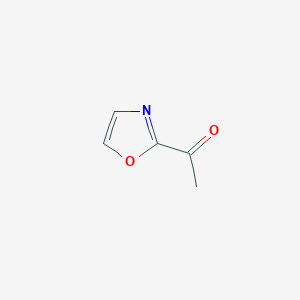
2,4-Difluoro-benzamidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-benzamidine hydrochloride, also known as 2,4-DFBA, is a chemical compound with the molecular formula C7H7ClF2N2 . It has a molecular weight of 192.59 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-difluorobenzenecarboximidamide;hydrochloride . The InChI string is InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5 (7 (10)11)6 (9)3-4;/h1-3H, (H3,10,11);1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.59 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 192.0265822 g/mol .科学的研究の応用
Synthesis of Arylpyrimidines and Pyridines
2,4-Difluoro-benzamidine hydrochloride plays a role in the synthesis of arylpyrimidines and pyridines. A notable method includes reacting 2,2,2-trichloroethylideneacetophenones with benzamidines to produce novel 2,6-diaryl-6-hydroxy-4-trichloromethyl-1,4,5,6-tetrahydropyrimidines. These compounds are dehydrated to yield 2,4-diaryl-6-trichloromethyl-1,6-dihydropyrimidines, which upon aromatization, give 2,4-diarylpyrimidines. This approach circumvents the oxidative dehydrogenation of dihydropyrimidine intermediates, offering an improved synthetic pathway (Guirado et al., 2013). Another study demonstrated the reaction of 2-polyfluoroalkylchromones with ketimines and benzamidine to afford 2,6-disubstituted 4-polyfluoroalkylpyridines and -pyrimidines (Sosnovskikh et al., 2004).
KCNQ2/Q3 Potassium Channel Openers
This compound derivatives were identified as KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, and its pyrimidine counterpart, N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide, were studied for their efficacy in these conditions, although some encountered toxicities that prevented further development (Amato et al., 2011).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, including compounds related to this compound, have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their efficiency was observed to increase with concentration and the adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, suggesting a spontaneous process (Fouda et al., 2020).
Antipathogenic Activity
Thiourea derivatives, including some synthesized from this compound, were tested for their antipathogenic activity against bacterial strains capable of biofilm formation. The presence of halogen atoms on the phenyl substituent of the thiourea moiety correlated with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for further development of antimicrobial agents (Limban et al., 2011).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2,4-Difluoro-benzamidine hydrochloride are proteases such as Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the modulation of the biological processes these enzymes are involved in, leading to therapeutic effects.
Biochemical Pathways
This disruption can affect various downstream effects, such as the regulation of inflammation and blood clotting .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound, determining how much of the drug reaches its target sites to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. By inhibiting the activity of key proteases, the compound can modulate various biological processes, potentially leading to therapeutic benefits .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues .
生化学分析
Biochemical Properties
2,4-Difluoro-benzamidine hydrochloride plays a crucial role in biochemical reactions as a potent inhibitor of serine proteases. It interacts with enzymes such as trypsin, kallikrein, and urokinase-type plasminogen activator. The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . This inhibition is essential for studying the enzyme’s function and for developing inhibitors as potential therapeutic agents.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting protease activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteases by this compound can lead to altered cell signaling, affecting processes such as inflammation and apoptosis . Additionally, this compound can modulate gene expression by preventing the degradation of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of serine proteases. This binding is typically reversible and involves interactions with key amino acid residues in the enzyme’s active site. By occupying the active site, this compound prevents the binding and cleavage of the enzyme’s natural substrates . This inhibition can be used to study the enzyme’s structure and function and to develop new inhibitors for therapeutic use.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of protease activity, affecting cellular processes such as proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not lead to additional inhibition but may increase toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting proteases that regulate key metabolic processes . For example, the inhibition of proteases involved in the breakdown of signaling molecules can lead to altered levels of metabolites and changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness as a protease inhibitor.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role as a protease inhibitor, as it ensures that the compound reaches the sites where proteases are active.
特性
IUPAC Name |
2,4-difluorobenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFTUPMWPSKTKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602226 |
Source


|
| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-21-1 |
Source


|
| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)





